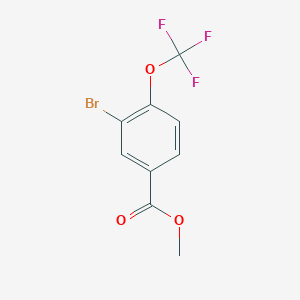

Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFQIWUUXHAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662404 | |

| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-45-0 | |

| Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4-(trifluoromethoxy)benzoate

This guide provides a comprehensive technical overview of Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and validated methodologies.

Core Identification and Physicochemical Properties

This compound is a halogenated aromatic ester distinguished by the presence of a trifluoromethoxy group. This unique combination of functional groups imparts valuable electronic and steric properties, making it a versatile intermediate in organic synthesis.

CAS Number: 1131594-45-0[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrF₃O₃ | [1] |

| Molecular Weight | 299.04 g/mol | [1] |

| Appearance | Crystalline solid or colorless to light yellow liquid | |

| Melting Point | 55-57 °C | |

| Boiling Point (Predicted) | 260.7 ± 35.0 °C at 760 mmHg | [1] |

| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | |

| Storage | Should be stored in a sealed container at room temperature, away from heat and direct sunlight. | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages foundational organic reactions. A plausible and efficient synthetic route commences with the bromination of a suitable fluorinated precursor, followed by esterification. The causality behind this strategic pathway lies in the robust and well-documented nature of these transformations, ensuring high yield and purity of the final product.

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic pathway from a commercially available starting material.

Sources

physical and chemical properties of Methyl 3-bromo-4-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The presence of a bromine atom and a methyl ester group provides versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its reactivity and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1131594-45-0 | [2] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2] |

| Molecular Weight | 299.04 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 260.7 ± 35.0 °C (Predicted) | |

| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | [2] |

| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [2] |

Synthesis and Reaction Workflow

This compound is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification

Materials:

-

3-bromo-4-(trifluoromethoxy)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-(trifluoromethoxy)benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).

-

Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing water.[4] Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel.[4]

-

Extraction: Shake the funnel to extract the product into the dichloromethane layer.[4] Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[3][4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure ester.[3]

Caption: Fischer Esterification Workflow

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its three functional groups: the bromine atom, the trifluoromethoxy group, and the methyl ester.

-

Bromine Atom: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

-

Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.

-

Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.

Due to this versatile reactivity, this compound is a valuable intermediate in the synthesis of:

-

Pharmaceuticals: It is used in the development of novel therapeutic agents, including potential antimicrobial and anti-inflammatory drugs.[2]

-

Agrochemicals: The trifluoromethoxy group can enhance the efficacy and stability of herbicides and fungicides.[1]

-

Materials Science: It can be incorporated into the synthesis of functional materials like organic semiconductors and photovoltaic materials.[2]

Caption: Reactivity and Application Pathways

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a crystalline solid and should be handled in a well-ventilated area.

Personal Protective Equipment (PPE):

-

Wear protective gloves.

-

Use eye protection (safety glasses or goggles).

-

A lab coat is recommended.

First Aid Measures:

-

In case of skin contact: Immediately rinse with plenty of water.[2]

-

In case of eye contact: Immediately rinse with plenty of water.[2]

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential tool for researchers and scientists in drug development and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating novel and functional molecules.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Whitewater. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [https://www.researchgate.net/publication/274075196_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]([Link]_ Microwave_Condition)

Sources

Methyl 3-bromo-4-(trifluoromethoxy)benzoate solubility in common lab solvents

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Introduction: A Key Intermediate for Modern Chemistry

This compound (CAS No: 1131594-45-0) is a substituted aromatic ester that serves as a versatile building block in various fields of chemical research. Its unique trifluoromethoxy group and the presence of a bromine atom make it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries.[1] The trifluoromethoxy (-OCF3) group, in particular, imparts unique electronic properties and enhances lipophilicity, which can significantly influence the biological activity and physical characteristics of derivative compounds.[1][2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification processes such as crystallization and chromatography, and is a critical parameter in formulation development for drug delivery. This guide provides a detailed analysis of the physicochemical properties of this compound, its solubility profile in common laboratory solvents, and standardized protocols for its experimental determination.

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a crystalline solid at room temperature, though its low melting point may cause it to appear as a liquid in warmer environments.[3]

| Property | Value | Source(s) |

| CAS Number | 1131594-45-0 | |

| Molecular Formula | C₉H₆BrF₃O₃ | |

| Molecular Weight | ~299.04 g/mol | [4] |

| Appearance | Crystalline solid; may appear as a colorless to light yellow liquid | [3] |

| Melting Point | 55-57 °C | |

| Boiling Point | ~260.7 °C (Predicted) | [3] |

A structural examination reveals several key features that govern its solubility:

-

Aromatic Ring: The central benzene ring is inherently non-polar and hydrophobic.

-

Ester Group (-COOCH₃): This functional group is polar and can act as a hydrogen bond acceptor, but not a donor.[5][6] This allows for some interaction with polar solvents.

-

Bromine Atom (-Br): The bromo substituent increases the molecular weight and contributes to the compound's hydrophobicity.[2]

-

Trifluoromethoxy Group (-OCF₃): This is a critical determinant of the compound's solubility. The -OCF₃ group is highly lipophilic, meaning it significantly increases the molecule's affinity for non-polar, lipid-like environments and organic solvents.[1][7] Its strong electron-withdrawing nature also influences the molecule's overall polarity.

The combination of a polar ester group with a large, hydrophobic aromatic core and highly lipophilic substituents predicts that the compound will be poorly soluble in highly polar protic solvents like water, but will show good solubility in a range of common organic solvents. This follows the fundamental principle of "like dissolves like".[8]

Solubility Profile in Common Laboratory Solvents

The following table summarizes the observed and predicted solubility of this compound in various classes of laboratory solvents. The rationale for solubility is based on the interplay of intermolecular forces between the solute and the solvent.

| Solvent Class | Solvent Name | Observed / Predicted Solubility | Rationale for Solubility Behavior |

| Aqueous | Water | Poorly Soluble | The large, non-polar aromatic structure and lipophilic -OCF₃ and -Br groups outweigh the polarity of the single ester group, preventing effective hydration. |

| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can engage in dipole-dipole interactions and hydrogen bonding (as acceptors) with the ester group's oxygen atoms. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | These solvents are of intermediate polarity and can effectively solvate the entire molecule through dipole-dipole and London dispersion forces. |

| Esters | Ethyl Acetate | Moderately Soluble | As an ester, ethyl acetate has similar polarity ("like dissolves like"), allowing for favorable dipole-dipole interactions.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These polar aprotic solvents can act as hydrogen bond acceptors and effectively solvate the molecule via dipole-dipole interactions. |

| Ketones | Acetone | Soluble | Acetone's high polarity allows for strong dipole-dipole interactions with the ester and trifluoromethoxy groups. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These highly polar aprotic solvents are excellent at dissolving a wide range of organic molecules through strong dipole-dipole interactions. |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Moderately Soluble | The lipophilic nature of the -OCF₃ group and the aromatic ring allows for some solubility in non-polar solvents like hexanes via London dispersion forces. Toluene's aromatic character may improve solubility compared to aliphatic hexanes. |

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining qualitative solubility is essential for laboratory work. The following protocol outlines a standard procedure.

Step-by-Step Methodology

-

Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube or small vial. Rationale: Using a small, consistent amount of solute ensures the results are comparable across different solvents.

-

Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments. Rationale: Stepwise addition allows for the observation of partial solubility and prevents using an excessive amount of solvent.

-

Agitation: After each addition, cap the vial and shake vigorously for 10-20 seconds. A vortex mixer can be used for more consistent mixing. Rationale: Vigorous agitation is necessary to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.

-

Observation: After agitation, allow the mixture to stand for at least one minute. Observe the sample against a well-lit, contrasting background.

-

Classification:

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the solvent used, the approximate volume needed for dissolution (if soluble), and the final classification.

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Safety and Handling Considerations

While comprehensive safety data is still being developed for this specific compound, related structures and available information suggest that standard laboratory precautions should be observed.

-

Hazard Profile: Similar brominated and fluorinated aromatic compounds are often classified as irritants. Methyl 4-bromo-3-(trifluoromethyl)benzoate is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Solvent Compatibility: The ester functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. While this is a reactivity concern rather than a solubility one, it is important to consider when choosing solvents for long-term storage or reaction conditions.

Conclusion

This compound is a compound of significant interest with a predictable solubility profile governed by its distinct functional groups. It exhibits poor solubility in water but is readily soluble in a wide array of common organic solvents, particularly polar aprotic and chlorinated solvents. This high affinity for organic media is largely driven by the lipophilic nature of the trifluoromethoxy group.[1][7] The provided experimental protocol offers a reliable method for confirming its solubility in any solvent of interest. For researchers in synthetic chemistry and drug development, this understanding is fundamental to effectively utilizing this versatile intermediate in their work.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Dickhut, R. M. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. This compound CAS#: 1131594-45-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.ws [chem.ws]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

molecular structure and weight of Methyl 3-bromo-4-(trifluoromethoxy)benzoate.

An In-Depth Technical Guide to Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, the utility of a molecule is often defined by its structural functionality. This compound is a prime example of a highly versatile synthetic intermediate. Its carefully arranged functional groups—a reactive bromine atom, a lipophilic and metabolically stable trifluoromethoxy group, and a modifiable methyl ester—make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, chemical reactivity, and strategic applications for researchers, scientists, and drug development professionals.

Core Molecular Profile

A thorough understanding of a compound begins with its fundamental identity and physical characteristics.

Chemical Structure and Nomenclature

The structure of this compound is defined by a benzene ring substituted at specific positions to maximize its synthetic potential.

-

IUPAC Name: this compound

-

InChI Key: FUGFQIWUUXHAFM-UHFFFAOYSA-N

2D Chemical Structure:

(A 2D representation showing a benzene ring with a methyl ester group at position 1, a bromine atom at position 3, and a trifluoromethoxy group at position 4.)

Physicochemical Properties

The compound's physical properties are critical for determining appropriate handling, storage, and reaction conditions. There is some discrepancy in the reported physical form, with some sources listing it as a crystalline solid and others as a liquid, which may depend on purity.

| Property | Value | Source(s) |

| Molecular Weight | 299.04 g/mol | [1][2][3][4] |

| Appearance | Crystalline solid / Liquid | |

| Melting Point | ~55-57 °C (for solid form) | |

| Boiling Point | 260.7 ± 35.0 °C (Predicted) | [1][3] |

| Solubility | Poorly soluble in water; moderately soluble in dichloromethane, ethyl acetate. | |

| Storage | Store in a sealed container at room temperature, away from heat and direct sunlight. | [1] |

Chemical Reactivity and Synthetic Utility

The strategic value of this compound lies in the distinct reactivity of its functional groups. This design allows for selective, sequential modifications, a cornerstone of modern synthetic strategy.

Analysis of Functional Group Reactivity

-

Bromine Atom (at C3): The aryl bromide is the most versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It serves as a "handle" for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. Its position meta to the electron-withdrawing ester group influences its reactivity in these transformations.

-

Trifluoromethoxy Group (-OCF₃ at C4): This group is a bioisostere of other functionalities and is highly prized in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

-

Methyl Ester Group (-COOCH₃ at C1): The ester is a stable functional group that can be easily converted into other functionalities. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters, providing a secondary point for diversification.

Logical Workflow for Synthetic Application

The molecule is designed for a logical synthetic progression, where the most robust transformations (cross-coupling at the bromide) are typically performed before the more sensitive modifications of the ester group.

Caption: Synthetic diversification workflow starting from the title compound.

Proposed Synthetic Protocol: Suzuki Coupling

To illustrate its utility, this section provides an exemplary, self-validating protocol for a Suzuki cross-coupling reaction, a common application for this substrate.

Objective: To synthesize Methyl 3-(4-methoxyphenyl)-4-(trifluoromethoxy)benzoate.

Rationale: This protocol demonstrates the formation of a new carbon-carbon bond at the bromine position, a key step in building molecular complexity. The choice of a boronic acid as the coupling partner is standard for Suzuki reactions. Post-reaction workup and purification are included to ensure the isolation of a pure product, validating the experimental outcome.

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of Dioxane and Water (0.1 M concentration relative to the starting bromide).

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) to the flask. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for its reliability in a wide range of Suzuki couplings.

-

Heating: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable asset in multiple high-stakes research areas.

Caption: Key application pathways for this compound.

-

Pharmaceutical Development: The compound is an ideal starting point for creating libraries of novel drug candidates. The trifluoromethoxy group often enhances metabolic stability and cell permeability, critical attributes for successful therapeutics.[1] The bromine allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and selectivity for targets such as kinases, proteases, or GPCRs.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and fungicides relies on molecules with enhanced stability and lipophilicity, properties conferred by the trifluoromethoxy group.[1]

-

Materials Science: The rigid, functionalized aromatic core is suitable for incorporation into polymers for advanced applications. The electronic properties imparted by the halogen and fluorinated group can be exploited in the design of organic semiconductors or materials for photovoltaic devices.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

| Hazard Type | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

(Data sourced from)

Recommended Precautionary Measures:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for innovation. Its molecular architecture provides a robust and versatile platform for synthesizing a wide array of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable starting point for developing next-generation products, underpinned by a logical and efficient synthetic utility.

References

-

Title: this compound Source: MySkinRecipes URL: [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 3-bromo-4-(trifluoromethoxy)benzoate, a substituted aromatic compound, presents a unique combination of functional groups: a bromine atom, a trifluoromethoxy group, and a methyl ester. These features make it a valuable intermediate in organic synthesis. Understanding its exact molecular structure is crucial for predicting its reactivity, designing downstream reactions, and ensuring the purity of synthesized materials. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on predicted values from computational models, offering a robust framework for the interpretation of experimental results.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical properties. A clear visualization of the atomic arrangement and connectivity is essential for interpreting spectroscopic data.

Figure 1: 2D Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.22 | d | 1H | H-2 |

| ~7.95 | dd | 1H | H-6 |

| ~7.35 | d | 1H | H-5 |

| ~3.93 | s | 3H | -OCH₃ |

Data predicted using online NMR prediction tools.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.0-8.5 ppm): The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

The proton at position 2 (H-2), being ortho to the electron-withdrawing ester group and meta to the bromine and trifluoromethoxy groups, is predicted to be the most deshielded, appearing as a doublet around 8.22 ppm.

-

The proton at position 6 (H-6) is ortho to the bromine atom and meta to the ester group, leading to a predicted chemical shift around 7.95 ppm. It would likely appear as a doublet of doublets due to coupling with both H-2 and H-5.

-

The proton at position 5 (H-5), which is ortho to the trifluoromethoxy group and meta to the bromine, is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.35 ppm, appearing as a doublet.

-

-

Aliphatic Region (0-5 ppm):

-

The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 3.93 ppm.

-

Figure 2: Correlation of proton environments to predicted ¹H NMR spectral regions.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~164.5 | C=O (ester) |

| ~148.0 | C-4 (C-OCF₃) |

| ~135.0 | C-2 |

| ~132.0 | C-6 |

| ~129.0 | C-1 |

| ~121.0 | C-5 |

| ~120.4 (q) | -OCF₃ |

| ~115.0 | C-3 (C-Br) |

| ~52.8 | -OCH₃ |

Data predicted using online NMR prediction tools. The trifluoromethoxy carbon is expected to appear as a quartet (q) due to coupling with the three fluorine atoms.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is predicted to appear at the downfield end of the spectrum, around 164.5 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons.

-

The carbon attached to the trifluoromethoxy group (C-4) is significantly deshielded and predicted around 148.0 ppm.

-

The carbon bearing the bromine atom (C-3) is predicted to be around 115.0 ppm.

-

The remaining aromatic carbons (C-1, C-2, C-5, and C-6) are predicted to fall within the range of 121.0 to 135.0 ppm.

-

-

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group is expected to show a signal around 120.4 ppm. Due to one-bond coupling with the three fluorine atoms (a spin 1/2 nucleus), this signal will appear as a quartet.

-

Methyl Carbon: The methyl carbon of the ester group is the most shielded carbon and is predicted to appear at the upfield end of the spectrum, around 52.8 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3000-3100 | Medium | C-H stretch | Aromatic |

| ~2960 | Weak | C-H stretch | -OCH₃ |

| ~1730 | Strong | C=O stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~1210 | Strong | C-F stretch | Trifluoromethoxy |

| ~1100 | Strong | C-O-C stretch | Aryl ether |

| ~700-800 | Strong | C-Br stretch | Aryl bromide |

Data predicted using online IR spectrum prediction tools.

Interpretation of the Predicted IR Spectrum:

-

A strong, sharp absorption band around 1730 cm⁻¹ is highly characteristic of the C=O stretching vibration of the ester functional group.

-

The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1480-1600 cm⁻¹ region.

-

Strong absorption bands in the 1210-1250 cm⁻¹ region are indicative of the C-O and C-F stretching vibrations associated with the ester and trifluoromethoxy groups.

-

A strong absorption around 700-800 cm⁻¹ is expected for the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 298/300 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| 267/269 | [M - OCH₃]⁺ |

| 240/242 | [M - COOCH₃]⁺ |

| 189 | [M - Br - CO]⁺ |

Data predicted using online mass spectrometry fragmentation prediction tools. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in characteristic M and M+2 peaks for bromine-containing fragments.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected to appear as a pair of peaks of nearly equal intensity at m/z 298 and 300, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive indicator of a monobrominated compound.

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 267/269.

-

Loss of the carbomethoxy radical (-COOCH₃) would lead to a fragment at m/z 240/242.

-

Further fragmentation, such as the loss of a bromine radical followed by carbon monoxide, could lead to other observed peaks.

-

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Practical Guide to Data Acquisition

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of this compound. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound, enabling them to confidently interpret experimental results and ensure the quality and identity of their materials. The detailed analysis of the expected spectroscopic features, rooted in the fundamental principles of each technique, underscores the power of modern analytical chemistry in advancing scientific research.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Introduction

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromine atom and the methyl ester functionality provides versatile handles for further chemical modifications, making it a sought-after building block in drug discovery and materials science.[1] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering in-depth protocols and mechanistic insights for researchers and professionals in the field.

The physical and chemical properties of this compound are summarized below:

| Property | Value | Reference |

| CAS Number | 1131594-45-0 | [1] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2] |

| Molecular Weight | 299.04 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 55-57 °C | [1] |

| Solubility | Moderately soluble in dichloromethane and ethyl acetate; poorly soluble in water. | [1] |

Strategic Synthesis Pathways

The synthesis of this compound can be strategically approached via two primary routes, each with its own set of advantages and considerations.

-

Pathway 1: Electrophilic Bromination of Methyl 4-(trifluoromethoxy)benzoate. This is the most direct approach, introducing the bromine atom onto the pre-formed methyl ester.

-

Pathway 2: Esterification of 3-bromo-4-(trifluoromethoxy)benzoic Acid. This route involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the methyl ester.

The following sections will provide a detailed examination of each pathway, including reaction mechanisms, step-by-step protocols, and key experimental considerations.

Pathway 1: Electrophilic Bromination of Methyl 4-(trifluoromethoxy)benzoate

This pathway leverages the principles of electrophilic aromatic substitution to directly introduce a bromine atom into the desired position on the aromatic ring of Methyl 4-(trifluoromethoxy)benzoate.

Mechanistic Rationale & Regioselectivity

The regioselectivity of the bromination is governed by the directing effects of the substituents on the benzene ring. The trifluoromethoxy group (-OCF₃) is an ortho, para-directing activator, while the methyl ester group (-COOCH₃) is a meta-directing deactivator. The bromine atom will preferentially substitute at the position that is most activated. In this case, the position ortho to the strongly activating -OCF₃ group and meta to the deactivating -COOCH₃ group is the C-3 position, leading to the desired product. The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to polarize the bromine molecule, generating a more potent electrophile (Br⁺).

Caption: Workflow for the direct bromination of Methyl 4-(trifluoromethoxy)benzoate.

Detailed Experimental Protocol

Materials:

-

Methyl 4-(trifluoromethoxy)benzoate

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve Methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the stirred solution.

-

From the dropping funnel, add a solution of bromine (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pathway 2: Esterification of 3-bromo-4-(trifluoromethoxy)benzoic Acid

This two-step pathway first involves the synthesis of the carboxylic acid intermediate, which is then esterified to yield the final product.

Step 2a: Synthesis of 3-bromo-4-(trifluoromethoxy)benzoic Acid

The synthesis of this key intermediate can be achieved by the electrophilic bromination of 4-(trifluoromethoxy)benzoic acid, following a similar mechanistic principle as described in Pathway 1.

Caption: Synthesis of the key carboxylic acid intermediate.

Detailed Experimental Protocol:

Materials:

-

4-(trifluoromethoxy)benzoic acid

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-(trifluoromethoxy)benzoic acid (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into a beaker containing ice water.

-

Quench excess bromine by adding a saturated solution of sodium bisulfite until the color of bromine disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 3-bromo-4-(trifluoromethoxy)benzoic acid.

Step 2b: Fischer Esterification

The final step in this pathway is the acid-catalyzed esterification of 3-bromo-4-(trifluoromethoxy)benzoic acid with methanol.

Mechanistic Rationale:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. To drive the equilibrium towards the product, an excess of methanol is typically used, and/or the water formed during the reaction is removed.[3]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-4-(trifluoromethoxy)benzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its utility stems from the unique electronic properties conferred by the trifluoromethoxy and bromo substituents, which can significantly influence the biological activity and pharmacokinetic profile of a target molecule. This guide provides an in-depth analysis of the viable synthetic strategies for the preparation of this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic routes are presented to equip researchers with the practical knowledge required for its efficient synthesis.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities, thereby improving the drug-like properties of a molecule.[1] The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

This guide will explore the synthesis of this valuable intermediate, focusing on two primary retrosynthetic approaches. The choice of starting material is a critical decision in any synthetic campaign, influencing not only the efficiency and cost-effectiveness of the overall process but also the impurity profile of the final product. We will begin by considering the most logical and readily available starting material, 4-(trifluoromethoxy)benzoic acid, and delineate two divergent synthetic pathways from this precursor.

Retrosynthetic Analysis and Selection of Starting Materials

A logical starting point for the synthesis of this compound is the commercially available 4-(trifluoromethoxy)benzoic acid .[1][3] This precursor contains the core trifluoromethoxybenzoyl scaffold, requiring only the introduction of a bromine atom at the 3-position and esterification of the carboxylic acid.

Two primary synthetic strategies emerge from this starting material:

-

Strategy A: Bromination followed by Esterification. This route involves the initial bromination of 4-(trifluoromethoxy)benzoic acid to yield 3-bromo-4-(trifluoromethoxy)benzoic acid, which is subsequently esterified.

-

Strategy B: Esterification followed by Bromination. In this alternative pathway, 4-(trifluoromethoxy)benzoic acid is first converted to its methyl ester, methyl 4-(trifluoromethoxy)benzoate, which is then subjected to bromination.

The feasibility of each strategy is dictated by the directing effects of the substituents on the aromatic ring during the electrophilic bromination step. The trifluoromethoxy group is an ortho, para-director, while the carboxylic acid and methyl ester groups are meta-directors. A thorough understanding of these electronic influences is paramount in predicting the regioselectivity of the bromination reaction.

Synthetic Strategy A: Bromination Followed by Esterification

This strategy prioritizes the early introduction of the bromine atom. The key intermediate in this pathway is 3-bromo-4-(trifluoromethoxy)benzoic acid .

Step 1: Electrophilic Bromination of 4-(Trifluoromethoxy)benzoic Acid

The trifluoromethoxy group, despite being electron-withdrawing, directs incoming electrophiles to the ortho and para positions due to the lone pair electrons on the oxygen atom. The carboxylic acid group is a meta-director. In 4-(trifluoromethoxy)benzoic acid, the para position to the trifluoromethoxy group is occupied by the carboxylic acid. Therefore, bromination is directed to the positions ortho to the trifluoromethoxy group, which are positions 3 and 5. The position 3 is also meta to the carboxylic acid, making it the most likely site for bromination.

Caption: Bromination of 4-(trifluoromethoxy)benzoic acid.

Experimental Protocol: Synthesis of 3-bromo-4-(trifluoromethoxy)benzoic acid

-

Materials:

-

4-(Trifluoromethoxy)benzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Sodium sulfite solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and aqueous sodium sulfite solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS) and Sulfuric Acid: This combination provides a source of electrophilic bromine (Br⁺). The strong acid protonates NBS, making it a more potent brominating agent.

-

Dichloromethane as Solvent: DCM is a common solvent for electrophilic aromatic substitution reactions as it is relatively inert and can dissolve a wide range of organic compounds.

-

Quenching with Sodium Sulfite: This step is to neutralize any unreacted bromine and acidic components.

Step 2: Fischer Esterification of 3-bromo-4-(trifluoromethoxy)benzoic acid

With the brominated carboxylic acid in hand, the final step is a standard Fischer esterification to form the methyl ester.

Caption: Esterification of the brominated benzoic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-bromo-4-(trifluoromethoxy)benzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution (aqueous)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3-bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify by flash column chromatography on silica gel if necessary.[4][5]

-

Causality Behind Experimental Choices:

-

Excess Methanol: The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side.

-

Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Aqueous Bicarbonate Wash: This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid.

Synthetic Strategy B: Esterification Followed by Bromination

This approach reverses the order of the key transformations, beginning with the protection of the carboxylic acid as a methyl ester.

Step 1: Fischer Esterification of 4-(trifluoromethoxy)benzoic acid

The initial step is the esterification of the starting material to produce methyl 4-(trifluoromethoxy)benzoate. The protocol is analogous to that described in section 3.2.

Caption: Esterification of the starting benzoic acid.

Step 2: Electrophilic Bromination of Methyl 4-(trifluoromethoxy)benzoate

The directing effects in this substrate are now from the ortho, para-directing trifluoromethoxy group and the meta-directing methyl ester group. The position 3 is ortho to the trifluoromethoxy group and meta to the ester group, making it the favored position for electrophilic attack.

Caption: Bromination of the methyl ester intermediate.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 4-(trifluoromethoxy)benzoate

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron powder

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl 4-(trifluoromethoxy)benzoate (1.0 eq) in carbon tetrachloride or dichloromethane in a flask protected from light.

-

Add a catalytic amount of iron(III) bromide or iron powder.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has discharged.

-

Monitor the reaction by GC-MS or LC-MS.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure.[6]

-

Causality Behind Experimental Choices:

-

Bromine and Lewis Acid Catalyst: The Lewis acid (FeBr₃, formed in situ from Fe and Br₂) polarizes the Br-Br bond, generating a more potent electrophilic bromine species.

-

Inert Solvent: Carbon tetrachloride or dichloromethane are used as they are unreactive under the reaction conditions.

-

Protection from Light: This is to prevent radical side reactions that can be initiated by light.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A (Bromination then Esterification) | Strategy B (Esterification then Bromination) |

| Starting Material | 4-(Trifluoromethoxy)benzoic acid | 4-(Trifluoromethoxy)benzoic acid |

| Key Intermediate | 3-Bromo-4-(trifluoromethoxy)benzoic acid | Methyl 4-(trifluoromethoxy)benzoate |

| Regioselectivity | Generally high, directed by both -OCF₃ and -COOH groups. | Generally high, directed by both -OCF₃ and -COOCH₃ groups. |

| Potential Issues | The carboxylic acid group is deactivating, potentially requiring harsher bromination conditions. | The ester group is also deactivating. The intermediate ester is more volatile than the carboxylic acid. |

| Purification | The intermediate carboxylic acid can often be purified by recrystallization. | The intermediate ester may require column chromatography or distillation for purification. |

| Overall Yield | Dependent on the efficiency of both steps. | Dependent on the efficiency of both steps. |

Both strategies are viable and the choice may depend on the specific laboratory capabilities and the desired scale of the synthesis. Strategy A may be preferable if the intermediate brominated carboxylic acid is a solid that can be easily purified by recrystallization, potentially leading to a purer final product. Strategy B might be more straightforward if the esterification of the starting material is high-yielding and the subsequent bromination proceeds cleanly.

Conclusion

The synthesis of this compound can be effectively achieved from 4-(trifluoromethoxy)benzoic acid via two primary synthetic routes. Both pathways, one proceeding through bromination followed by esterification and the other through the reverse sequence, are guided by the fundamental principles of electrophilic aromatic substitution. The selection of the optimal route will be contingent on factors such as reagent availability, ease of purification of intermediates, and overall process efficiency. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

-

ChemBK. (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]

- Specialty Chemicals. (2025, October 18). Spotlight on 4-(Trifluoromethoxy)benzoic Acid: A Versatile Intermediate for Synthesis. Retrieved from a relevant chemical supplier's blog or resource.

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]

- American Chemical Society. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3245–3249.

- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

- F. V. Singh, et al. (2017). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Molecular Structure, 1146, 554-560.

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- Google Patents. (n.d.). US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]

reactivity and stability of Methyl 3-bromo-4-(trifluoromethoxy)benzoate.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-bromo-4-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No. 1131594-45-0) is a synthetically valuable intermediate that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from a unique trifecta of functional groups on a stable aromatic scaffold: a reactive bromine atom poised for cross-coupling, a metabolically robust and highly lipophilic trifluoromethoxy group, and a versatile methyl ester that can be readily modified.[2] This guide offers a deep dive into the chemical behavior of this molecule, providing field-proven insights into its reactivity and stability to empower researchers in designing robust synthetic strategies and ensuring the integrity of their work.

Molecular Architecture: Understanding the interplay of Substituents

The reactivity and stability of this compound are a direct consequence of the electronic and steric properties of its substituents. A clear understanding of their individual and collective effects is paramount for predicting its behavior and selecting optimal reaction conditions.

-

Trifluoromethoxy Group (-OCF₃): This group is a dominant electronic feature of the molecule. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[3] Crucially, the -OCF₃ group is renowned for its exceptional chemical and thermal stability, often being used to block metabolic pathways and enhance the lipophilicity of drug candidates.[2][3]

-

Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-director but also deactivates the ring through its inductive effect. Its most significant role in this molecule is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, providing the primary handle for synthetic elaboration.

-

Methyl Ester Group (-COOCH₃): This is a meta-directing, electron-withdrawing group. Its carbonyl carbon is an electrophilic site susceptible to nucleophilic attack, most commonly leading to hydrolysis to the corresponding carboxylic acid.[4]

Collectively, the two powerful electron-withdrawing groups (-OCF₃ and -COOCH₃) render the aromatic ring electron-deficient. This electronic posture enhances the susceptibility of the C-Br bond to oxidative addition by low-valent transition metals (e.g., Pd(0)), a key step in many cross-coupling reactions.

Reactivity Profile: A Guide to Synthetic Transformations

The synthetic utility of this compound is primarily centered on the transformations of the C-Br bond and the methyl ester group.

A. Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is the molecule's primary reactive center, serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for constructing complex molecular architectures.[5]

This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition step, often leading to efficient coupling.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For aryl bromides, catalysts like PdCl₂(dppf) are particularly effective due to their stability and efficiency.[7]

-

Base: A base is crucial for activating the boronic acid partner, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact yield and should be optimized for specific substrates.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typical, as the base is often water-soluble while the organic substrates are not.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as K₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The formation of aryl-amine bonds is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a direct and general method for this transformation.[5] This reaction couples an aryl halide with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand coordinated to the palladium center. Sterically hindered, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are essential. They promote the reductive elimination step, which forms the C-N bond, and stabilize the active catalytic species.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, increasing its nucleophilicity. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.

-

Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

B. Modification of the Methyl Ester

The methyl ester can be readily converted to the corresponding carboxylic acid via hydrolysis. This transformation is valuable as it allows for subsequent amide bond formations or other modifications at this position. Basic hydrolysis, or saponification, is typically efficient and irreversible.[11]

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used to nucleophilically attack the ester's carbonyl carbon.

-

Solvent: A mixture of water and a miscible organic co-solvent (e.g., methanol, THF) is used to ensure solubility of both the ester and the hydroxide salt.[4]

-

Acidification: After the reaction is complete, a strong acid (e.g., HCl) is added to protonate the resulting carboxylate salt, precipitating the free carboxylic acid.

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1).

-

Base Addition: Add an excess of NaOH or LiOH (2.0-5.0 eq.).

-

Reaction: Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) for several hours until hydrolysis is complete (as monitored by TLC/LC-MS).

-

Workup: Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.

-

Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Stability Profile: A Guide to Storage and Handling

The stability of a reagent is a critical factor for ensuring reproducible results and safe laboratory practice.